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molecular formula C10H6Cl2N2 B8397582 3,6-Dichloro-2,2'-bipyridine

3,6-Dichloro-2,2'-bipyridine

Cat. No. B8397582
M. Wt: 225.07 g/mol
InChI Key: WMJLWFYFLJVGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056865B2

Procedure details

The mixture of 3,6-dichloro-2-iodopyridine (21 g, 77% purity, 58.8 mmol), 2-(tributylstannyl)pyridine (37 g, 80% purity, 80 mmol) in toluene (300 mL) was degassed, then Pd(PPh3)4 (730 mg) was added, the mixture was degassed again and stirred at reflux under N2 overnight. The mixture was concentrated and the residue was purified via silica gel column (petroleum ether:EtOAc=10:1˜5:1) to give title compound (10 g, 76%) as a gray solid.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](I)=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.C([Sn](CCCC)(CCCC)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1)CCC>C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:3]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
ClC=1C(=NC(=CC1)Cl)I
Name
Quantity
37 g
Type
reactant
Smiles
C(CCC)[Sn](C1=NC=CC=C1)(CCCC)CCCC
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
ADDITION
Type
ADDITION
Details
Pd(PPh3)4 (730 mg) was added
CUSTOM
Type
CUSTOM
Details
the mixture was degassed again
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under N2 overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified via silica gel column (petroleum ether:EtOAc=10:1˜5:1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC(=CC1)Cl)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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